TUPS refers to thiouredopyrenetrisulfonate, a photoactive redox label that has garnered attention in the study of electron transfer processes. This compound is characterized by its unique structural features and its ability to participate in intramolecular and interprotein electron transfer mechanisms. TUPS is often studied in the context of its interactions with proteins, particularly cytochrome c, where it plays a significant role in understanding electron transfer kinetics and mechanisms.
TUPS is classified as a redox-active compound due to its ability to undergo reversible oxidation and reduction reactions. It is commonly used in biochemical research to probe electron transfer dynamics within biological systems.
The synthesis of thiouredopyrenetrisulfonate typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure the desired functional groups are incorporated without undesired side reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Thiouredopyrenetrisulfonate features a pyrene backbone with thiourea and sulfonate functional groups attached. The presence of these groups influences both the electronic properties and solubility of the compound.
TUPS participates in various chemical reactions, primarily involving electron transfer processes. Key reactions include:
The kinetics of these reactions are influenced by factors such as solvent polarity, temperature, and the presence of other competing species. Time-resolved spectroscopy techniques are often used to study these dynamics in real-time.
The mechanism by which TUPS facilitates electron transfer involves several steps:
Kinetic studies have shown that the rate constants for these processes can vary significantly based on structural modifications to TUPS or changes in the surrounding environment.
Relevant analyses include spectroscopic studies that elucidate its absorption and emission characteristics, which are crucial for understanding its behavior in photochemical applications.
TUPS has several important applications in scientific research:
Research continues into optimizing TUPS for various applications by modifying its structure to enhance performance and specificity in different experimental contexts.
TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea) binds selectively to the catalytic domain of soluble epoxide hydrolase (sEH), a bifunctional enzyme with C-terminal epoxide hydrolase activity. The urea moiety of TUPS forms critical hydrogen bonds with residues in the sEH active site, particularly Tyr381, Tyr465, and Asp333 (part of the catalytic triad Asp333-Asp495-His523). This interaction competitively blocks the enzyme's ability to hydrolyze epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), to their less active diol forms (DHETs). The trifluoromethoxy-phenyl group enhances hydrophobic interactions, while the methanesulfonyl-piperidinyl group stabilizes binding through van der Waals forces with adjacent residues (e.g., Gln384 and Ile363). This binding increases EET half-life by >90% in cellular models, potentiating their anti-inflammatory effects [2] [5] [8].
Table 1: Key Binding Interactions of TUPS with sEH Catalytic Domain
TUPS Structural Motif | sEH Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Urea carbonyl | Tyr381, Tyr465 | Hydrogen bonding | Blocks epoxide positioning |
Trifluoromethoxy-phenyl | Phe362, Ile363 | Hydrophobic | Enhances binding affinity |
Methanesulfonyl-piperidinyl | Gln384, Asn472 | Van der Waals | Stabilizes inhibitor pose |
TUPS demonstrates superior selectivity and potency compared to classical sEH inhibitors. Its IC₅₀ for human sEH is 0.65 μM, significantly lower than first-generation urea-based inhibitors like DCU (dicyclohexylurea, IC₅₀ = 20 μM). Unlike chalcone oxide derivatives, TUPS resists glutathione-mediated degradation, ensuring prolonged in vivo activity. In cardiac tissue, TUPS reduces DHET/EET ratios by 80% versus 50–60% for inhibitors like AUDA. It also shows minimal off-target effects against related hydrolases (e.g., microsomal EH), whereas inhibitors such as t-TUCB exhibit broader cross-reactivity. This specificity is attributed to TUPS’s optimized steric bulk, preventing access to narrower active sites of non-target enzymes [2] [5] [10].
In isoprenaline-induced cardiac hypertrophy models, TUPS (0.65 mg·kg⁻¹·day⁻¹, oral) reverses pathological lipid mediator imbalances by inhibiting sEH. It suppresses isoprenaline-driven overexpression of pro-inflammatory CYP450 isoforms (e.g., CYP1A1, CYP1B1, CYP4A3), which normally produce cardiotoxic 20-HETE. Concurrently, TUPS elevates cardioprotective EETs by >3-fold and reduces 20-HETE levels by 70%, shifting the oxylipin profile toward anti-inflammatory signaling. This normalizes plasma concentrations of TNF-α and IL-1β by 50–60% and inhibits NF-κB nuclear translocation in cardiomyocytes, directly attenuating inflammation-driven hypertrophy [2] [5].
Table 2: TUPS-Mediated Changes in Key Lipid Mediators in Cardiac Hypertrophy
Lipid Mediator | Function | Change by Isoprenaline | Reversal by TUPS | Mechanistic Outcome |
---|---|---|---|---|
14,15-EET | Anti-fibrotic, vasodilator | ↓ 65% | ↑ 220%* | Reduced collagen deposition |
20-HETE | Pro-oxidative, vasoconstrictor | ↑ 300% | ↓ 70%* | Attenuated ROS production |
11,12-DHET | Inactive EET metabolite | ↑ 90% | ↓ 85%* | Enhanced EET bioavailability |
p < 0.01 vs. isoprenaline group [2] |
TUPS intersects with β-adrenergic pathways by modulating EET-dependent suppression of Gαs-coupled receptor cascades. In isoprenaline-stimulated H9c2 cardiomyoblasts, TUPS (1 μM) reduces expression of hypertrophy markers (ANP, BNP) by 40–50%—comparable to the β-blocker carvedilol. This occurs via EET-mediated inhibition of cAMP/PKA activity, which normally amplifies calcium influx and calmodulin kinase II (CaMKII) activation downstream of β-receptors. Additionally, TUPS downregulates EPHX2 (sEH gene) expression by 60%, breaking a positive feedback loop where isoprenaline induces both sEH and β1-adrenergic receptors. The net effect is a cardioprotective shift from hypertrophy-promoting to resolution pathways [2] [10].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.:
CAS No.: 94087-41-9